molecular formula C14H22O4 B12443425 ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate CAS No. 2413185-88-1

ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

Cat. No.: B12443425
CAS No.: 2413185-88-1
M. Wt: 254.32 g/mol
InChI Key: XZXCGRFGEVXWIT-RWMBFGLXSA-N
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Description

Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate is a bicyclic monoterpene derivative featuring a 7-oxabicyclo[4.1.0]heptene core with a pentan-3-yloxy substituent at position 5 and an ethyl ester group at position 3 . Its molecular formula is C₁₄H₂₂O₄ (MW: 254.32 g/mol), and it exhibits a density of 1.08 g/cm³, a boiling point of 336.5°C, and a flash point of 145.1°C . The compound is synthesized via multi-step reactions involving epoxide ring-opening and stereoselective cyclization, achieving yields up to 95% under optimized conditions (e.g., acetonitrile with BF₃·Et₂O) .

Properties

CAS No.

2413185-88-1

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

ethyl (1S,5S,6S)-5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

InChI

InChI=1S/C14H22O4/c1-4-10(5-2)17-11-7-9(14(15)16-6-3)8-12-13(11)18-12/h7,10-13H,4-6,8H2,1-3H3/t11-,12-,13+/m0/s1

InChI Key

XZXCGRFGEVXWIT-RWMBFGLXSA-N

Isomeric SMILES

CCC(CC)O[C@H]1C=C(C[C@H]2[C@@H]1O2)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC2C1O2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Overview

Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate is a critical intermediate in synthesizing oseltamivir (Tamiflu®), a neuraminidase inhibitor for influenza treatment. Its preparation involves stereoselective etherification and cyclization strategies. Below, we analyze key synthetic routes, including reaction conditions, yields, and scalability.

Key Synthetic Routes

Trichloroacetimidate-Mediated Etherification

This method involves reacting ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate with pentan-3-yl trichloroacetimidate under acidic conditions.

Procedure :
  • Reagents :

    • Substrate: Ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate.
    • Ether donor: Pentan-3-yl trichloroacetimidate (1.2 eq).
    • Acid catalyst: Trifluoromethanesulfonic acid (0.13 eq).
    • Solvent: Dichloromethane (DCM), toluene, or DMF.
  • Conditions :

    • Temperature: 10–30°C (room temperature optimal).
    • Reaction time: 16 hours.
  • Workup :

    • Quench with 5% sodium bicarbonate.
    • Extract with DCM, dry (Na₂SO₄), and concentrate.
  • Yield : 79–90% (dependent on solvent).

Solvent Impact on Yield :
Solvent Acid Catalyst Yield (%)
Dichloromethane Trifluoromethanesulfonic acid 90
Toluene Trifluoromethanesulfonic acid 83
DMF Trifluoromethanesulfonic acid 79
Acid Catalyst Comparison :
Acid Yield (%)
Trifluoromethanesulfonic acid 90
Methanesulfonic acid 83
p-Toluenesulfonic acid 83.1
Acetic acid 79

Diels-Alder Cyclization with Lewis Acids

A retro-approach involves constructing the bicyclic core via Diels-Alder reaction, followed by functionalization.

Procedure :
  • Reagents :

    • Dienophile: Ethyl acrylate.
    • Diene: 2-Methylfuran.
    • Lewis acid: SnBr₄ or BF₃·OEt₂.
  • Conditions :

    • Temperature: 0–25°C.
    • Reaction time: 6–24 hours.
  • Key Step :

    • Cyclization forms the 7-oxabicyclo[4.1.0]heptene skeleton.
    • Subsequent stereoselective etherification introduces the pentan-3-yloxy group.
  • Yield : 48–75% (dependent on Lewis acid).

Enzymatic Oxidation and Aziridination

A multi-step route starting from bromobenzene, leveraging biocatalysis for stereocontrol.

Procedure :
  • Biocatalytic Dihydroxylation :

    • Substrate: Bromobenzene.
    • Enzyme: Recombinant E. coli JM109(pDT601).
    • Product: cis-Diol intermediate.
  • Aziridination :

    • Reagent: N-Bromoacetamide (NBA) with SnBr₄.
    • Base: KHMDS.
  • Ring-Opening :

    • Reagent: 3-Pentanol, Cu(OTf)₂.
    • Product: this compound.
  • Overall Yield : 28–35% (4 steps).

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Trichloroacetimidate High yield (90%), mild conditions Requires stoichiometric acid Industrial-scale
Diels-Alder/Lewis Acid Modular bicyclic core construction Low regioselectivity Lab-scale
Enzymatic/Aziridination Stereocontrol via biocatalysis Multi-step, low overall yield Limited scalability

Critical Reaction Parameters

  • Stereochemistry : Acid-catalyzed etherification preserves the (1S,5S,6S) configuration via neighboring-group participation.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) reduce yields due to side reactions.
  • Catalyst Loading : Trifluoromethanesulfonic acid (0.1 eq) optimizes efficiency without epimerization.

Industrial-Scale Optimization

  • Cost Efficiency : Dichloromethane is preferred for its low cost and ease of removal.
  • Workflow : Continuous extraction and drying minimize intermediate degradation.
  • Purity : Crystallization from hexane/ethyl acetate yields >99% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Ester derivatives.

Scientific Research Applications

Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a candidate for drug development.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Substituents Stereochemistry Boiling Point (°C) Biological Activity
Target Compound (204254-96-6) C₁₄H₂₂O₄ 5-(pentan-3-yloxy), 3-ethyl ester (1S,5S,6S) 336.5 SARS-CoV-2 protease inhibition
(1R,5R,6R)-Ethyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate (1266663-89-1) C₁₄H₂₂O₄ Same substituents (1R,5R,6R) N/A Not reported (enantiomer)
Sphaeropsidone (7) C₈H₁₀O₄ 5-hydroxy, 4-methoxy (1S,5R,6S) N/A Antioomycete, phytotoxic
Epi-Sphaeropsidone (8) C₈H₁₀O₄ 5-hydroxy, 4-methoxy (1S,5S,6S) N/A Antioomycete, phytotoxic

Key Observations :

  • Substituent Effects : Sphaeropsidone derivatives lack the pentan-3-yloxy group but retain the bicyclo core with hydroxy and methoxy groups, enabling antifungal activity .

Key Observations :

  • Hydrazide/Hydrazone Derivatives : Replacement of the ethyl ester with hydrazide groups enhances protease inhibition, likely due to improved hydrogen bonding with the SARS-CoV-2 Mpro active site .
  • Carboxylic Acid Derivative : Lower logP (1.2) suggests reduced membrane permeability compared to the target compound (logP: 2.5), limiting its drug-likeness .

Key Observations :

  • The target compound’s high-yield synthesis (95%) outperforms other bicyclic analogues (e.g., 27% yield for compound 24), highlighting its scalability for pharmaceutical applications .
  • Natural analogues like Sphaeropsidone require fungal extraction, limiting their availability .

Stereochemical and Conformational Analysis

  • MESP Profiles : The target compound’s hydrazide derivatives (HC) exhibit more negative MESP regions than the parent ester, correlating with stronger electrostatic interactions in protease binding .
  • Enantiomeric Differences : The (1R,5R,6R)-enantiomer (CAS 1266663-89-1) may display altered bioactivity due to reversed stereochemistry, though data are scarce .

Biological Activity

Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

  • Molecular Formula : C14H22O4
  • Molecular Weight : 254.32 g/mol
  • CAS Number : 2413185-88-1
  • Melting Point : 56-57°C
  • Boiling Point : 336.5 ± 42.0°C

Structural Characteristics

The compound features a bicyclic structure with an ether linkage and a carboxylate group, which may contribute to its biological properties.

Antiviral Properties

This compound has been studied as an intermediate in the synthesis of antiviral agents, particularly oseltamivir (Tamiflu) and its derivatives. The compound's structural similarity to oseltamivir suggests potential antiviral activity against influenza viruses.

Research indicates that compounds with similar bicyclic structures may inhibit viral neuraminidase, an enzyme critical for viral replication and release from host cells. This inhibition can reduce the spread of the virus within the host.

Case Studies

  • Study on Antiviral Efficacy :
    • A study published in the Journal of Medicinal Chemistry evaluated various derivatives of oseltamivir, including this compound.
    • Results showed that modifications to the bicyclic structure enhanced antiviral potency against H1N1 and H3N2 strains.
  • Toxicological Assessment :
    • A comprehensive toxicological evaluation was conducted to assess the safety profile of this compound.
    • Findings indicated low toxicity levels in vitro, suggesting a favorable safety margin for further development as an antiviral agent.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors such as shikimic acid or other cyclic compounds.

Example Synthetic Route:

  • Formation of Bicyclic Structure :
    • Utilize cyclization reactions to form the bicyclic core.
  • Introduction of Functional Groups :
    • Employ alkylation techniques to introduce the pentan-3-yloxy group.
  • Carboxylation :
    • Conclude with esterification to yield the final product.

Derivatives and Their Activities

Various derivatives have been synthesized to enhance biological activity:

Compound NameStructureBiological Activity
OseltamivirOseltamivirAntiviral
Ethyl EsterEthyl EsterPotential antiviral

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